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Compound of Interest

Compound Name: Quinamine

CAS No.: 77549-88-3

Cat. No.: B1205518

Get Quote

Disclaimer: The following information is based on data available for quinine, a closely related

cinchona alkaloid. Specific preclinical data for a compound definitively named "quinamine" is

limited in the public domain. These protocols and notes are provided as an exemplary guide for

research purposes. Researchers must independently validate solubility, stability, and

appropriate dosages for their specific compound and animal models, in accordance with their

institution's Institutional Animal Care and Use Committee (IACUC) guidelines.

Introduction
Quinamine and its analogs are compounds of interest for their potential therapeutic effects.

This document provides a detailed overview of the administration of quinamine in various

animal models, summarizing key quantitative data, outlining experimental protocols, and

visualizing relevant biological pathways. The primary focus of the available research has been

on the anti-malarial properties of the related compound, quinine.

Data Presentation
Table 1: In Vivo Efficacy of Quinine
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Animal
Model

Disease
Model

Dosage
Administrat
ion Route

Efficacy Reference

Wistar Rats

Plasmodium

berghei

infection

75 mg/kg/day

(nanoencaps

ulated)

Intravenous
100%

survival
[1]

Wistar Rats

Plasmodium

berghei

infection

105

mg/kg/day

(free drug)

Intravenous

Effective

dose for

100%

survival

[1]

Malawian

Children

Plasmodium

falciparum

malaria

10 mg/kg

(salt) every 8

hours

Oral

84%

decrease in

parasite

density after

24 hours

[2]

Mice
Leishmania

amazonensis

25 mg/kg

(quinoline

derivative)

twice daily for

15 days

Oral

80-90%

reduction in

parasite

burden

[3][4]

Mice
Leishmania

infantum

25 mg/kg

(quinoline

derivative)

daily for 10

days

Oral

Significant

reduction of

parasite

burdens in

liver and

spleen

[4]

Mice
Plasmodium

berghei

< 1 mg/kg

(quinoline-4-

carboxamide

derivative)

daily for 4

days

Oral ED₉₀ [5]

Table 2: Toxicity of Quinine Hydrochloride in Rats
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Study Duration
Administration
Route

Dosage Observations Reference

3 months Oral Up to 200 mg/kg

No indications of

teratogenic

effects or

interference with

auditory function.

[6]

13 weeks Oral
Up to 120

mg/kg/day

Tolerated without

significant liver

effects or

mortality.

[7]

15 months In drinking water
Estimated 100

mg/kg/day

Mortality and

adverse liver

effects (periportal

glycogen

depletion, mild

periportal

fibrosis, etc.).

[7][8]

Experimental Protocols
General Guidelines for Rodent Administration
For all procedures, ensure adherence to your institution's IACUC protocols. General guidelines

for substance administration in rodents can be found in resources provided by organizations

like the Research A-Z and Boston University IACUC.[9][10]

Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of

quinamine. For oral administration, water or saline are common choices if the compound is

soluble. For less soluble compounds, suspensions in vehicles like 0.5% methylcellulose may

be necessary. For parenteral routes, sterile saline or other appropriate sterile vehicles should

be used.

Protocol 1: Oral Gavage in Mice for Efficacy Studies
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This protocol is adapted from studies on quinoline derivatives in murine leishmaniasis models.

[3][4]

Animal Model: BALB/c mice.

Compound Preparation: Prepare a homogenous suspension of quinamine in a suitable

vehicle (e.g., 0.5% methylcellulose in sterile water). The concentration should be calculated

to deliver the desired dose in a volume of approximately 10 mL/kg.

Dosing:

For cutaneous leishmaniasis models, administer 25 mg/kg of the quinamine suspension

orally via gavage twice daily for 15 days.

For visceral leishmaniasis models, administer 25 mg/kg once daily for 10 days.

Procedure:

Weigh each mouse to determine the precise volume of the suspension to be administered.

Gently restrain the mouse.

Insert a sterile, flexible gavage needle into the esophagus and down to the stomach.

Slowly administer the suspension.

Monitor the animal for any signs of distress during and after the procedure.

Endpoint Measurement: At the end of the treatment period, euthanize the animals and collect

relevant tissues (e.g., lesion for cutaneous models; liver and spleen for visceral models) to

determine parasite burden.

Protocol 2: Intravenous Injection in Rats for
Pharmacokinetic Studies
This protocol is based on pharmacokinetic studies of quinine in Wistar rats.[1]

Animal Model: Wistar rats.
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Compound Preparation: Dissolve quinamine in a sterile vehicle suitable for intravenous

injection (e.g., sterile saline). The final concentration should be calculated to deliver the

desired dose in a small volume (e.g., 1-2 mL/kg).

Dosing: Administer a single dose of 25 mg/kg intravenously via the tail vein.

Procedure:

Warm the rat's tail to dilate the veins.

Place the rat in a suitable restrainer.

Disinfect the injection site on the lateral tail vein with 70% ethanol.

Insert a sterile needle (e.g., 27-30 gauge) attached to a syringe containing the quinamine
solution into the vein.

Slowly inject the solution.

Apply gentle pressure to the injection site after withdrawing the needle to prevent

bleeding.

Sample Collection: Collect blood samples at predetermined time points (e.g., 5, 15, 30

minutes, and 1, 2, 4, 8, 12, 24 hours) post-administration to determine the pharmacokinetic

profile of the compound.

Signaling Pathways and Visualizations
Quinine has been shown to inhibit myogenic differentiation by disrupting the AKT signaling

pathway.[11][12] This pathway is crucial for cell survival, growth, and proliferation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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